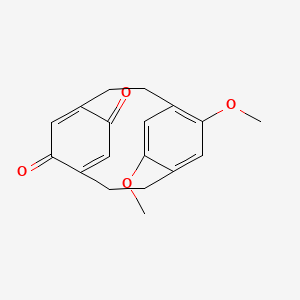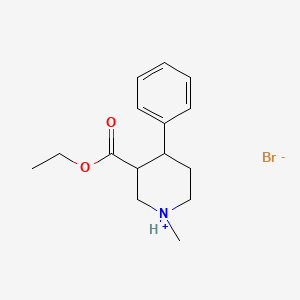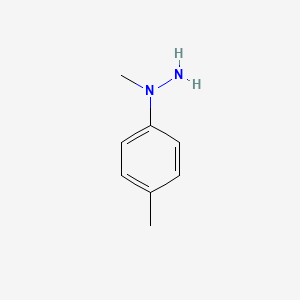
1-Methyl-1-(4-methylphenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(4-methylphenyl)hydrazine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of hydrazine, where one of the nitrogen atoms is substituted with a methyl group and the other nitrogen atom is substituted with a 4-methylphenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
-
Aromatic Substitution: One common method for synthesizing N-Methyl-N-(4-methylphenyl)hydrazine involves the reaction of 4-methylphenylhydrazine with methyl iodide under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-methylphenylhydrazine and methyl iodide
Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)
Product: N-Methyl-N-(4-methylphenyl)hydrazine
-
Reductive Alkylation: Another method involves the reductive alkylation of 4-methylphenylhydrazine with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions are:
Reactants: 4-methylphenylhydrazine, formaldehyde, and sodium borohydride
Conditions: Solvent (e.g., methanol) and mild heating
Industrial Production Methods: Industrial production of N-Methyl-N-(4-methylphenyl)hydrazine typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-Methyl-N-(4-methylphenyl)hydrazine can undergo oxidation reactions to form corresponding azo compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: N-Methyl-N-(4-methylphenyl)hydrazine can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles (e.g., halides, amines)
Major Products Formed:
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted hydrazine compounds
科学的研究の応用
Chemistry: N-Methyl-N-(4-methylphenyl)hydrazine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of azo dyes and other nitrogen-containing compounds.
Biology: In biological research, N-Methyl-N-(4-methylphenyl)hydrazine is used as a reagent for the modification of biomolecules. It can react with aldehydes and ketones to form hydrazones, which are useful in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its ability to form stable hydrazone derivatives makes it a valuable tool in drug design.
Industry: In the industrial sector, N-Methyl-N-(4-methylphenyl)hydrazine is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of N-Methyl-N-(4-methylphenyl)hydrazine involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety, which attacks the electrophilic carbonyl carbon. The resulting hydrazone derivatives can participate in further chemical reactions, making N-Methyl-N-(4-methylphenyl)hydrazine a versatile reagent in organic synthesis.
類似化合物との比較
N-Methyl-N-phenylhydrazine: Similar structure but lacks the 4-methyl group on the phenyl ring.
4-Methylphenylhydrazine: Lacks the N-methyl group, making it less reactive in certain chemical reactions.
N-Methylhydrazine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Uniqueness: N-Methyl-N-(4-methylphenyl)hydrazine is unique due to the presence of both the N-methyl and 4-methylphenyl groups. This combination imparts specific chemical properties, such as increased nucleophilicity and stability, making it a valuable reagent in organic synthesis and industrial applications.
特性
IUPAC Name |
1-methyl-1-(4-methylphenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFIMQRAQOQZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
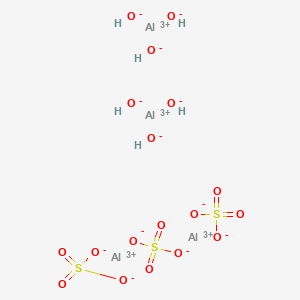
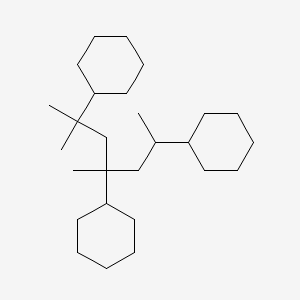
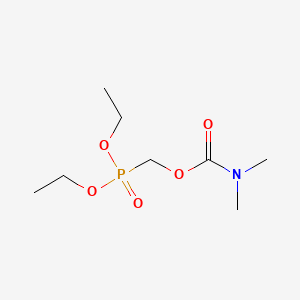
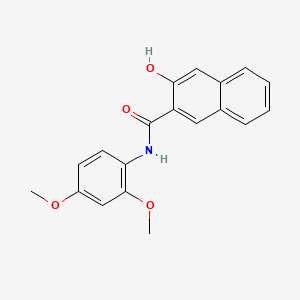
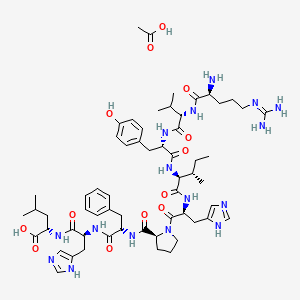
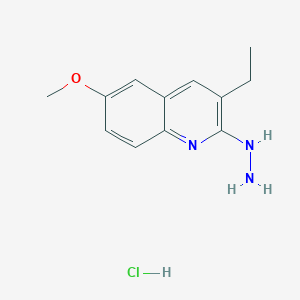
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
